molecular formula C22H20N2O5S B2875320 N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide CAS No. 921571-29-1

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide

Cat. No.: B2875320
CAS No.: 921571-29-1
M. Wt: 424.47
InChI Key: CTIRPKOHKWXENM-UHFFFAOYSA-N
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Description

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide is a synthetic organic compound designed for research applications. This molecule features a benzofuran moiety linked to a thiazole ring, which is further conjugated to a dimethoxy-substituted benzamide, a structural motif common in several bioactive compounds . This compound is of significant interest in medicinal chemistry and pharmacology research. Structurally, it belongs to a class of N-(thiazol-2-yl)benzamide analogs that have been identified as potent and selective antagonists of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . Research into such analogs suggests they act as negative allosteric modulators (NAMs) , providing valuable tools for probing the physiological functions of this poorly understood ion channel, which is activated by zinc, copper, and protons . Furthermore, the core scaffold is found in compounds investigated for various therapeutic areas, including sleep disorders, indicating its relevance in neuroscience research . The presence of the benzofuran and thiazole heterocycles is also a key feature in molecules studied for their anti-proliferative effects, pointing to potential applications in oncology research . Researchers can utilize this high-purity compound to explore its specific mechanism of action, binding affinity, and functional effects on various biological targets. It is supplied for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O5S/c1-4-28-17-10-5-7-13-11-18(29-19(13)17)15-12-30-22(23-15)24-21(25)14-8-6-9-16(26-2)20(14)27-3/h5-12H,4H2,1-3H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTIRPKOHKWXENM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=C(C(=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Role of Copper Catalysis in Benzofuran Synthesis

The cyclization step employs CuI to facilitate alkyne activation, forming a copper acetylide intermediate that undergoes electrophilic aromatic substitution. The ethoxy group at position 7 directs regioselectivity by deactivating the ortho position, ensuring cyclization occurs at the para site.

Solvent Effects in Thiazole Formation

Ethanol enhances the nucleophilicity of thiourea, while polar aprotic solvents like DMF accelerate cyclization but reduce yields due to side reactions.

Comparative Analysis of Synthetic Routes

Step Method Yield (%) Key Conditions
Benzofuran synthesis CuI/DBU, DMF, 80°C 72 Sonogashira coupling
Thiazole formation Hantzsch, ethanol, reflux 82 Thiourea, 8 hours
Amide coupling SOCl₂, THF, Et₃N 71 Acyl chloride, 12 hours

Challenges and Mitigation Strategies

  • Regioselectivity in Benzofuran Cyclization : Electron-donating ethoxy groups favor para-substitution, but competing ortho products may form. Using CuI with DBU suppresses byproduct formation by stabilizing the transition state.
  • Acylation Side Reactions : Over-acylation is minimized by employing stoichiometric Et₃N and controlled addition of acyl chloride.

Chemical Reactions Analysis

Types of Reactions

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The benzofuran and thiazole rings play a crucial role in binding to target proteins, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

Structural Analogs in the Thiazol-2-yl Benzamide Family

Key derivatives and their distinguishing features:

Compound Name Substituent Modifications Biological/Physical Properties Reference
Target Compound 7-ethoxybenzofuran, 2,3-dimethoxybenzamide Not reported; predicted enhanced solubility due to methoxy groups
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide 4-methylphenyl on thiazole; phenoxybenzamide 129.23% plant growth modulation activity (p<0.05)
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide 5-Cl on thiazole; 2,4-difluorobenzamide Inhibits PFOR enzyme via amide anion conjugation; forms hydrogen-bonded dimers in crystal
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-fluorobenzamide 4-fluorobenzamide instead of 2,3-dimethoxybenzamide CAS 921526-23-0; molecular formula C20H15FN2O3S (no activity data)
4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide Sulfamoyl and nitrophenyl groups 119.09% plant growth modulation (p<0.05)
Key Observations:
  • Substituent Effects :
    • The 2,3-dimethoxybenzamide group in the target compound may enhance solubility compared to fluorinated or sulfonamide analogs (e.g., ), though this requires experimental validation.
    • Benzofuran-thiazole hybrids (e.g., the target compound and ) are less common in literature compared to phenyl-thiazole derivatives (), suggesting unique electronic or steric properties.
  • Biological Activity :
    • Thiazol-2-yl benzamides with electron-withdrawing groups (e.g., nitro, chloro) often exhibit higher bioactivity (), whereas methoxy groups may prioritize solubility over potency.

Biological Activity

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide is a complex organic compound that has garnered attention due to its promising biological activities. This article delves into its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound features several notable structural components:

  • Benzofuran moiety : Known for various biological activities including anti-inflammatory and antimicrobial effects.
  • Thiazole ring : Often associated with antimicrobial and anticancer properties.
  • Dimethoxybenzamide : Enhances solubility and bioavailability.

The molecular formula of the compound is C28H25N3O5S2C_{28}H_{25}N_{3}O_{5}S_{2} with a molecular weight of 547.64 g/mol .

1. Anti-inflammatory Effects

Research indicates that this compound acts as an inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway. This inhibition leads to a reduction in the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide-stimulated models .

2. Antimicrobial Properties

The compound has shown activity against various microbial strains. Its mechanism may involve disrupting microbial cell wall synthesis or inhibiting essential enzymes required for microbial growth. In vitro studies have demonstrated significant antimicrobial efficacy, making it a candidate for further exploration in infectious disease treatment .

3. Anticancer Potential

Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation. The structural components facilitate interactions with cellular targets, leading to potential anticancer effects .

The biological activity of this compound is primarily attributed to its ability to bind selectively to specific enzymes and receptors. By inhibiting the p38 MAPK pathway, it modulates downstream signaling related to inflammation and cell survival. Additionally, its interaction with other biological macromolecules may alter enzyme kinetics and receptor activities .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological ActivityUnique Aspects
TAK-715Thiazole, Benzamidep38 MAP kinase inhibitorEstablished anti-inflammatory agent
4-(3-methylphenyl)-5-pyridylthiazoleThiazole derivativeAnti-inflammatoryDifferent structural backbone
N-(2-hydroxyethyl)-4-methylbenzenesulfonamideSulfonamide structureAntimicrobial propertiesLacks benzofuran moiety

The uniqueness of this compound lies in its specific combination of functional groups that enhance both its solubility and biological activity against specific targets like p38 MAP kinase .

Study 1: Inhibition of TNF-alpha Release

In a controlled study involving lipopolysaccharide-stimulated macrophages, treatment with this compound resulted in a statistically significant reduction in TNF-alpha levels compared to untreated controls, indicating its potential as an anti-inflammatory agent.

Study 2: Antimicrobial Efficacy

A series of antimicrobial susceptibility tests demonstrated that the compound exhibited potent activity against Staphylococcus aureus and Escherichia coli strains. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, suggesting its viability as a therapeutic agent .

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